molecular formula C16H25N3 B8321412 1-(3-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine

1-(3-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B8321412
M. Wt: 259.39 g/mol
InChI Key: LRMUHPQEXJAPOJ-UHFFFAOYSA-N
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Patent
US08173813B2

Procedure details

To a stirred solution of 6-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinoline (270 mg, 0.933 mmol) in ethanol (5 ml) and tetrahydrofuran (5.00 ml) was added palladium on activated carbon, 10 wt. % (99 mg, 0.093 mmol). The resulting suspension was stirred under an atmosphere of hydrogen (balloon pressure) and monitored by TLC. After 2 h, the reaction mixture was filtered through a pad of celite, which was then washed with methanol. The filtrate was then concentrated, giving the desired 1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine (238 mg, 0.918 mmol, 98% yield) as a dark oil.
Name
6-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinoline
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH2:14][CH2:15][CH2:16][N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1)[CH2:9][CH2:8][CH2:7]2)([O-])=O>C(O)C.O1CCCC1.[Pd]>[N:17]1([CH2:16][CH2:15][CH2:14][N:10]2[C:11]3[C:6](=[CH:5][C:4]([NH2:1])=[CH:13][CH:12]=3)[CH2:7][CH2:8][CH2:9]2)[CH2:21][CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
6-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinoline
Quantity
270 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCCN(C2=CC1)CCCN1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred under an atmosphere of hydrogen (balloon pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of celite, which
WASH
Type
WASH
Details
was then washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCC1)CCCN1CCCC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.918 mmol
AMOUNT: MASS 238 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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